Mirk-IN-1 is a small molecule kinase inhibitor. [] It is specifically designed to target and inhibit the activity of the serine/threonine kinase Mirk/dyrk1B (dual specificity tyrosine-phosphorylation-regulated kinase 1B). While the provided literature does not offer details on the source or specific classification of Mirk-IN-1, its role in scientific research centers around its ability to inhibit Mirk/dyrk1B kinase activity, making it a valuable tool for studying the function of this kinase in various cellular processes and disease models. Notably, Mirk/dyrk1B is found to be upregulated in several types of cancer cells, including pancreatic cancer. [, , ]
Mirk-IN-1 acts by inhibiting the kinase activity of Mirk/dyrk1B. [] Mirk/dyrk1B is known to promote the survival of quiescent cancer cells, which are less sensitive to chemotherapy and radiation, by reducing reactive oxygen species (ROS) levels through the upregulation of antioxidant genes. [, ] Inhibition of Mirk by Mirk-IN-1 leads to several downstream effects:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: